3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[321]octane is a complex organic compound with a bicyclic structure It features a methoxy group and an azabicyclo moiety, making it a unique molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azabicyclo structure, followed by the introduction of the methoxy group and the o-tolyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.
Mechanism of Action
The mechanism by which 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The azabicyclo moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group and o-tolyl moiety may also play roles in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane: This compound shares the azabicyclo structure but differs in the substitution pattern on the aromatic ring.
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate: Another similar compound with a different functional group attached to the azabicyclo moiety.
Uniqueness
3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying structure-activity relationships and developing new compounds with tailored properties.
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-5-3-4-6-15(11)16(18)17-12-7-8-13(17)10-14(9-12)19-2/h3-6,12-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUMJXXGQMYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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